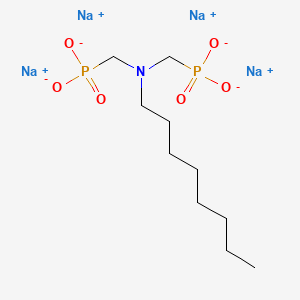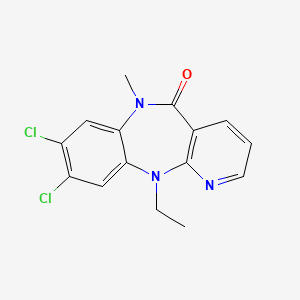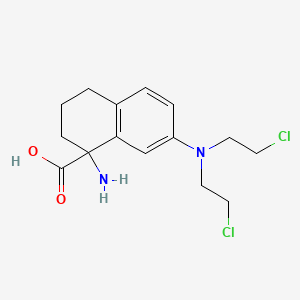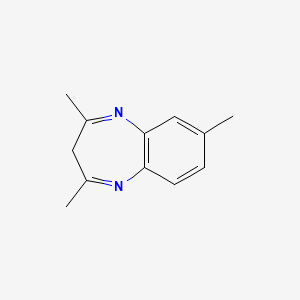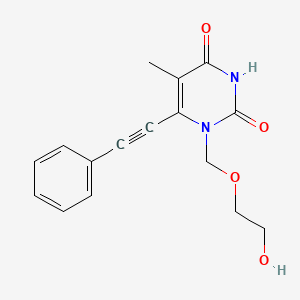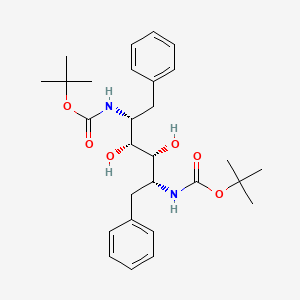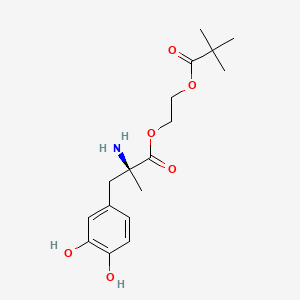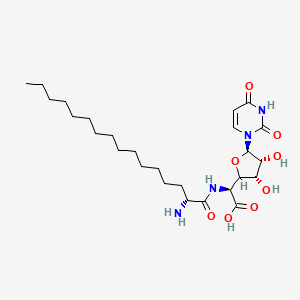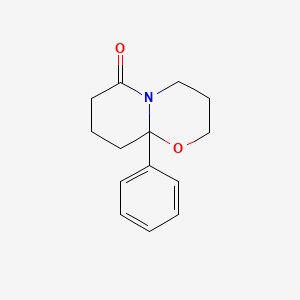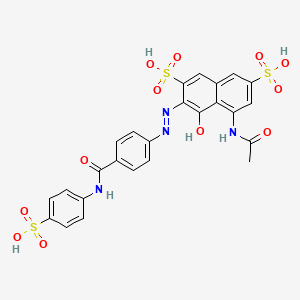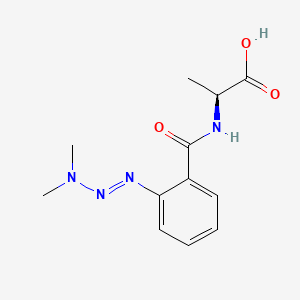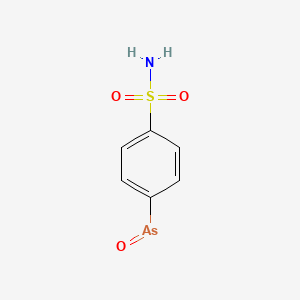
p-Arsenosobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Arsenosobenzenesulfonamide: is an organoarsenic compound characterized by the presence of an arsenic atom bonded to a benzene ring and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Arsenosobenzenesulfonamide typically involves the reaction of arsenic trioxide with aniline derivatives under controlled conditions. The process may include steps such as diazotization, sulfonation, and subsequent coupling reactions to introduce the sulfonamide group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques to ensure consistent quality and efficiency. The use of automated systems and stringent quality control measures are essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: p-Arsenosobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert it to arsenic(III) or arsenic(I) compounds.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acid derivatives, while reduction can produce arsenic trihalides.
Applications De Recherche Scientifique
Chemistry: p-Arsenosobenzenesulfonamide is used as a reagent in organic synthesis, particularly in the formation of complex organoarsenic compounds. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for developing new drugs and therapies.
Medicine: The compound’s potential therapeutic applications include its use in treating certain types of infections and diseases. Research is ongoing to understand its efficacy and safety in medical applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of p-Arsenosobenzenesulfonamide involves its interaction with biological molecules, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, disrupting normal cellular functions. This mechanism is similar to that of other sulfonamide-based drugs, which act as competitive inhibitors of enzyme activity.
Comparaison Avec Des Composés Similaires
Sulfanilamide: A well-known sulfonamide antibiotic with a similar structure but lacks the arsenic atom.
p-Toluenesulfonamide: Another sulfonamide compound used in organic synthesis and industrial applications.
Sulfonimidates: Organosulfur compounds with similar functional groups but different chemical properties.
Uniqueness: p-Arsenosobenzenesulfonamide is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties. This uniqueness allows for specialized applications that are not possible with other sulfonamide compounds.
Propriétés
Numéro CAS |
5440-05-1 |
|---|---|
Formule moléculaire |
C6H6AsNO3S |
Poids moléculaire |
247.11 g/mol |
Nom IUPAC |
4-arsorosobenzenesulfonamide |
InChI |
InChI=1S/C6H6AsNO3S/c8-12(10,11)6-3-1-5(7-9)2-4-6/h1-4H,(H2,8,10,11) |
Clé InChI |
WCKJGCNTIOQKQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)N)[As]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



